Cas no 2028038-14-2 (tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate)

tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate
- EN300-1902067
- 2028038-14-2
- tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate
-
- インチ: 1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-9(6-12)8-4-5-16-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)
- InChIKey: ZFEKQZMVXHZAOP-UHFFFAOYSA-N
- ほほえんだ: S1CCC(C1)C(CN)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 246.14019912g/mol
- どういたいしつりょう: 246.14019912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 89.6Ų
tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1902067-2.5g |
tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |
2028038-14-2 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1902067-0.25g |
tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |
2028038-14-2 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1902067-5g |
tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |
2028038-14-2 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1902067-10g |
tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |
2028038-14-2 | 10g |
$4852.0 | 2023-09-18 | ||
Enamine | EN300-1902067-0.1g |
tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |
2028038-14-2 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1902067-0.5g |
tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |
2028038-14-2 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1902067-5.0g |
tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |
2028038-14-2 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1902067-10.0g |
tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |
2028038-14-2 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1902067-1g |
tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |
2028038-14-2 | 1g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1902067-1.0g |
tert-butyl N-[2-amino-1-(thiolan-3-yl)ethyl]carbamate |
2028038-14-2 | 1g |
$1057.0 | 2023-06-03 |
tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamateに関する追加情報
Comprehensive Overview of tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate (CAS No. 2028038-14-2)
The compound tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate (CAS No. 2028038-14-2) is a specialized organic molecule with significant applications in pharmaceutical research and chemical synthesis. Its unique structure, featuring a thiolan-3-yl moiety and a tert-butyl carbamate group, makes it a valuable intermediate in the development of bioactive molecules. Researchers and industry professionals frequently search for this compound due to its role in peptide modification and drug discovery, aligning with current trends in personalized medicine and targeted therapies.
In recent years, the demand for amino acid derivatives like tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate has surged, driven by advancements in proteomics and bioconjugation techniques. This compound is particularly relevant in the synthesis of peptide-based therapeutics, a hot topic in the pharmaceutical industry. Its carbamate-protected amine functionality ensures stability during complex reactions, addressing common challenges in solid-phase peptide synthesis (SPPS). Users often inquire about its solubility, reactivity, and compatibility with other reagents, reflecting its practical importance in lab settings.
The structural versatility of tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate also positions it as a key player in catalysis and asymmetric synthesis. Its thiolan-3-yl ring contributes to stereochemical control, a critical factor in designing enantioselective catalysts. This aligns with the growing interest in green chemistry and sustainable synthetic routes, as researchers seek eco-friendly alternatives to traditional methods. FAQs about its storage conditions and handling precautions highlight user concerns about maintaining its integrity in long-term projects.
From an analytical perspective, CAS No. 2028038-14-2 is often characterized using NMR spectroscopy and mass spectrometry, techniques frequently discussed in academic forums. Its tert-butyloxycarbonyl (Boc) group is a recurring theme in queries about deprotection strategies, underscoring its role in multi-step syntheses. The compound’s relevance extends to biomaterials engineering, where its incorporation into polymers enhances functionality for medical devices—a trending niche in biomedicine.
In summary, tert-butyl N-2-amino-1-(thiolan-3-yl)ethylcarbamate exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span drug development, material science, and methodology optimization, making it a staple in high-impact research. By addressing user queries about its synthetic pathways and industrial scalability, this overview bridges the gap between theoretical knowledge and real-world utility, catering to both novice and expert audiences.
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